molecular formula C17H22NO3P B5343567 Diethyl (phenyl(phenylamino)methyl)phosphonate

Diethyl (phenyl(phenylamino)methyl)phosphonate

Cat. No.: B5343567
M. Wt: 319.33 g/mol
InChI Key: IKTPAIHRGPPIDW-UHFFFAOYSA-N
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Description

Diethyl (phenyl(phenylamino)methyl)phosphonate is an organophosphorus compound with the molecular formula C17H22NO3P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a phenyl(phenylamino)methyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (phenyl(phenylamino)methyl)phosphonate can be synthesized using several methods. One common approach is the Kabachnik–Fields reaction, which involves the reaction of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions at room temperature. This method often employs a catalyst, such as nano Cu2O, to enhance the reaction rate and yield .

Another method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction typically requires heating and can be catalyzed by various agents to improve efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (phenyl(phenylamino)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl (phenyl(phenylamino)methyl)phosphonate involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidative damage. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-fluorophenyl)(4-tolylamino)methyl)phosphonate
  • Diethyl (4-isopropylphenyl)(substituted phenylamino)methyl)phosphonate
  • Diethyl (4-{[(2,4-diaminopteridin-6-yl)methyl]amino}phenyl)phosphonate

Uniqueness

Diethyl (phenyl(phenylamino)methyl)phosphonate stands out due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in both research and industry .

Biological Activity

Diethyl (phenyl(phenylamino)methyl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, structural characteristics, and various pharmacological effects.

Chemical Structure and Synthesis

This compound is classified as an aminophosphonate, characterized by the presence of a phosphonate group attached to an amino-substituted phenyl ring. The synthesis typically involves the reaction of diethyl phosphite with appropriate phenylamine derivatives, often employing methods such as the Pudovik reaction or O-alkylation techniques.

Structural Characteristics

The molecular formula of this compound is C15H18NO4PC_{15}H_{18}NO_4P. Its structure includes:

  • Phosphonate Group : Contributes to its reactivity and biological interaction.
  • Amino Group : Enhances solubility and potential interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Antinociceptive Properties

A study investigating the anti-nociceptive effects of a related compound, diethyl phenylcarbamothioyl phosphonate, demonstrated significant pain modulation in rat models. The compound effectively reduced pain responses during both early and late phases of formalin-induced pain, suggesting an underlying anti-inflammatory mechanism .

Anticancer Activity

Recent research indicates that aminophosphonates exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds synthesized from this class have demonstrated moderate to high levels of antitumor activity comparable to established chemotherapeutics like 5-fluorouracil .

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundHeLa34.32 ± 2.1Arrests cell cycle at S and G2 phases
5-FluorouracilHeLa56.5 ± 3.4Standard chemotherapy

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties. For example, diethyl aminophosphonates have shown weak antimicrobial activity against Bacillus subtilis, with an inhibition zone measuring approximately 7 mm . This suggests potential applications in treating infections or as preservatives.

Case Studies

  • Pain Modulation Study : In a controlled experiment using rats, the administration of diethyl phenylcarbamothioyl phosphonate resulted in significant reductions in nociceptive behavior during formalin tests, indicating effective pain relief mechanisms .
  • Antitumor Screening : A series of aminophosphonates were tested against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating enhanced efficacy in targeting cancer cells through apoptosis induction .

Properties

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPAIHRGPPIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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